

Physical and chemical properties of 3',4'-Difluoropropiophenone

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3',4'-Difluoropropiophenone

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An In-depth Technical Guide to 3',4'-Difluoropropiophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

3',4'-Difluoropropiophenone is a fluorinated aromatic ketone that serves as a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds. The presence of two fluorine atoms on the phenyl ring significantly influences the molecule's electronic properties, metabolic stability, and binding interactions with biological targets. This technical guide provides a comprehensive overview of the physical and chemical properties of **3',4'-Difluoropropiophenone**, detailed experimental protocols for its synthesis, and an exploration of its applications in medicinal chemistry.

Physicochemical Properties

3',4'-Difluoropropiophenone is a white to off-white solid at room temperature.^[1] Its key physical and chemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₉ H ₈ F ₂ O	[2]
Molecular Weight	170.16 g/mol	[1]
CAS Number	23384-72-7	[2]
Appearance	White to off-white solid	[1]
Boiling Point	98 °C at 15 Torr	[3]
Density	1.166 g/cm ³ (at 20 °C)	[3]
Flash Point	84.8 °C (calculated)	[3]
Solubility	Practically insoluble in water (approx. 0.088 g/L at 25 °C)	[3]
Refractive Index	1.488	[1]

Spectroscopic Data

The structural elucidation of **3',4'-Difluoropropiophenone** is confirmed through various spectroscopic techniques.

Infrared (IR) Spectroscopy

The infrared spectrum of **3',4'-Difluoropropiophenone** exhibits characteristic absorption bands corresponding to its functional groups. A strong absorption peak is observed in the region of 1680-1700 cm⁻¹, which is indicative of the C=O stretching vibration of the ketone group. The C-F stretching vibrations of the aromatic ring typically appear in the fingerprint region, between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations can be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the ethyl group appears just below 3000 cm⁻¹. [4]

Mass Spectrometry

The electron ionization mass spectrum of **3',4'-Difluoropropiophenone** shows a molecular ion peak (M⁺) at m/z 170, corresponding to its molecular weight. [2] Common fragmentation patterns for propiophenones include the cleavage of the C(O)-CH₂CH₃ bond, leading to the

formation of the 3,4-difluorobenzoyl cation at m/z 141 and the ethyl radical. Another significant fragmentation is the loss of the ethyl group (C_2H_5), resulting in a fragment at m/z 141.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR: The proton NMR spectrum of **3',4'-Difluoropropiophenone** would be expected to show a triplet for the methyl protons ($-CH_3$) and a quartet for the methylene protons ($-CH_2-$) of the ethyl group, due to spin-spin coupling. The aromatic protons would appear as complex multiplets in the downfield region, with their chemical shifts and coupling patterns influenced by the two fluorine substituents.

^{13}C NMR: The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The carbonyl carbon ($C=O$) is the most deshielded, appearing significantly downfield. The carbons of the aromatic ring will show signals in the aromatic region, with their chemical shifts influenced by the attached fluorine atoms, often resulting in C-F coupling. The methyl and methylene carbons of the ethyl group will appear in the upfield aliphatic region.

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of **3',4'-Difluoropropiophenone** is the Friedel-Crafts acylation of 1,2-difluorobenzene with propanoyl chloride or propanoic anhydride. This electrophilic aromatic substitution reaction is typically catalyzed by a Lewis acid, such as aluminum chloride ($AlCl_3$).

Caption: Friedel-Crafts acylation for the synthesis of **3',4'-Difluoropropiophenone**.

Experimental Protocol: Friedel-Crafts Acylation

- **Reaction Setup:** To a stirred solution of anhydrous aluminum chloride in a suitable inert solvent (e.g., dichloromethane) under a nitrogen atmosphere, add 1,2-difluorobenzene.
- **Addition of Acylating Agent:** Cool the mixture in an ice bath and slowly add propanoyl chloride dropwise, maintaining the temperature below 5 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
- **Work-up:** Carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.
- **Extraction:** Separate the organic layer and extract the aqueous layer with the same solvent.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Chemical Reactivity

The chemical reactivity of **3',4'-Difluoropropiophenone** is primarily governed by the ketone functional group and the activated aromatic ring.

- **Ketone Reactions:** The carbonyl group can undergo various nucleophilic addition reactions, reduction to a secondary alcohol, and condensation reactions.
- **Aromatic Ring Reactions:** The difluorophenyl group is generally deactivated towards further electrophilic substitution due to the electron-withdrawing nature of the fluorine atoms and the carbonyl group. However, it can participate in nucleophilic aromatic substitution reactions where one of the fluorine atoms is displaced by a strong nucleophile.

Caption: Key chemical reactions of **3',4'-Difluoropropiophenone**.

Applications in Drug Development

The incorporation of fluorine atoms into drug molecules can significantly enhance their pharmacological properties, including metabolic stability, bioavailability, and binding affinity.^[5] **3',4'-Difluoropropiophenone** serves as a key building block for the synthesis of various pharmacologically active compounds. Its derivatives have been explored for their potential in treating a range of conditions.

While specific signaling pathways directly modulated by **3',4'-Difluoropropiophenone** are not extensively documented, derivatives of similar fluorinated ketones and chalcones have been shown to interact with various biological targets. For instance, some chalcone derivatives are known to inhibit inflammatory pathways.

Caption: Workflow for utilizing **3',4'-Difluoropropiophenone** in drug discovery.

Safety and Handling

3',4'-Difluoropropiophenone should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is classified as an irritant and may cause skin, eye, and respiratory irritation.[3] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn when handling this compound. Store in a cool, dry place away from incompatible materials.

Conclusion

3',4'-Difluoropropiophenone is a versatile synthetic intermediate with significant potential in the field of medicinal chemistry. Its well-defined physical and chemical properties, coupled with its reactivity, make it a valuable precursor for the development of novel fluorinated drug candidates. This guide provides essential technical information to support researchers and scientists in utilizing this compound for their synthetic and drug discovery endeavors.

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- To cite this document: BenchChem. [Physical and chemical properties of 3',4'-Difluoropropiophenone]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1297824#physical-and-chemical-properties-of-3-4-difluoropropiophenone]

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